Ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate
Description
Ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring linked via a carbamoyl group to a pyrrolidinone scaffold. The ethyl carboxylate moiety on the piperidine ring enhances solubility in organic solvents, a critical factor in synthetic and formulation workflows.
Properties
IUPAC Name |
ethyl 1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-3-28-19(25)14-5-4-10-22(12-14)20(26)21-15-11-18(24)23(13-15)16-6-8-17(27-2)9-7-16/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJVRZHWAKQCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate, with CAS number 877640-18-1, is a synthetic organic compound that exhibits potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C20H27N3O5
- Molecular Weight : 389.4 g/mol
- Structure : The compound includes a piperidine ring, a pyrrolidinone moiety, and a methoxyphenyl group which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural features allow it to engage in various biochemical pathways, potentially influencing cellular processes such as enzyme inhibition and receptor binding.
Antibacterial Activity
Research has indicated that compounds with similar structural features exhibit moderate to strong antibacterial properties. For instance, studies on piperidine derivatives have shown effective inhibition against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The ethyl carbamate structure may enhance the compound's ability to penetrate bacterial membranes.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Similar derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. For example, certain piperidine derivatives demonstrated significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . this compound could exhibit comparable or enhanced inhibitory activity due to its unique structure.
Study on Piperidine Derivatives
A study synthesized various piperidine derivatives to evaluate their biological activities . Among them, several compounds showed strong inhibitory activity against urease, which is crucial in treating conditions like kidney stones. The most active compounds had IC50 values significantly lower than standard drugs, suggesting that this compound might possess similar or superior efficacy.
Structure-Activity Relationship (SAR)
Investigations into the SAR of piperidine analogs have revealed that modifications in the substituents can significantly alter biological activity . For instance, the presence of a methoxy group in the phenyl ring has been associated with enhanced interaction with target enzymes. This relationship emphasizes the importance of structural optimization in developing more potent derivatives.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C20H27N3O5 | Antibacterial, Enzyme Inhibition |
| Piperidine Derivative A | C21H30N4O4 | Strong AChE Inhibition (IC50 = 2.14 µM) |
| Piperidine Derivative B | C19H25N3O3 | Moderate Antibacterial Activity |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, synthetic pathways, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations:
- Core Scaffolds: The target compound and analogs share piperidine or bicyclic amine backbones, but differ in appended groups. The pyrrolidinone-carbamoyl linkage in the target is distinct from the thiazole (), thiazolidinone (), or naphthyridine () systems in others.
- Substituent Effects : The 4-methoxyphenyl group (common in ) may enhance membrane permeability or receptor binding compared to simpler aryl or alkyl substituents.
Key Differences :
- The use of Raney nickel in highlights catalytic hydrogenation as a critical step for bicyclic amine formation, whereas thiazole-based analogs () rely on cyclocondensation.
Physicochemical and Conformational Analysis
- Solubility : Ethyl carboxylate groups (target, ) improve lipophilicity compared to hydrochloride salts ().
- Conformation: Pyrrolidinone and piperidine rings in the target compound likely adopt chair or envelope puckering conformations, as analyzed via Cremer-Pople parameters (). Thiazolidinone derivatives () may exhibit planar geometries due to conjugation.
- Thermal Stability: Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride () has a reported boiling point of 157°C, suggesting moderate thermal stability compared to non-salt forms.
Validation Gaps :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a pyrrolidinone derivative with a piperidine ester. Key steps include carbamoyl linkage formation and regioselective substitutions. Solvents like dimethylformamide (DMF) or isopropanol are critical for solubility and reaction efficiency, while temperatures between 60–80°C optimize intermediate stability . Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS ensures intermediate purity.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions and confirms bond connectivity. X-ray crystallography, processed using SHELX software (e.g., SHELXL for refinement), provides absolute stereochemistry and validates bond lengths/angles . For non-crystalline samples, high-resolution mass spectrometry (HR-MS) confirms molecular weight.
Q. What safety protocols are recommended for handling this compound during laboratory synthesis?
- Methodological Answer : Use fume hoods to avoid inhalation, nitrile gloves, and chemical-resistant goggles. Store in sealed containers under inert gas (e.g., argon) to prevent hydrolysis. Follow spill protocols: neutralize with dry sand, avoid aqueous cleanup for moisture-sensitive intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading (e.g., Pd/C for hydrogenation). For example, isopropanol increases ester stability during coupling, while reducing reaction time from 24h to 12h via microwave-assisted synthesis minimizes decomposition .
Q. How can contradictions in crystallographic data (e.g., bond-length outliers) be resolved?
- Methodological Answer : Validate refinement using SHELX utilities (SHELXL) to check for overfitting. Cross-reference with density functional theory (DFT)-calculated bond parameters. Apply the Cremer-Pople puckering analysis for pyrrolidinone rings to distinguish true structural deviations from thermal motion artifacts .
Q. What computational and experimental strategies elucidate the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with enzymes like kinases or GPCRs. Validate via surface plasmon resonance (SPR) for real-time binding kinetics or enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates) .
Q. How can stability issues (e.g., hydrolysis of the ester moiety) be mitigated during long-term experiments?
- Methodological Answer : Store lyophilized samples at -20°C under desiccant. Replace ethyl esters with tert-butyl analogs for in vitro assays to enhance hydrolytic stability. Monitor degradation via HPLC with UV detection at 254 nm .
Q. What analytical methods are recommended for identifying and quantifying synthetic byproducts?
- Methodological Answer : Use UPLC-MS/MS with a C18 column (ACN/water gradient) to separate byproducts. Quantify impurities via external calibration curves. For chiral impurities, employ chiral stationary phases (e.g., Chiralpak IG) or circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
